Thermal Stability: Diphenyl Sulfone vs. Cyclic Sulfones and DMSO
Diphenyl sulfone exhibits superior thermal stability compared to both cyclic sulfones and the widely used polar aprotic solvent dimethyl sulfoxide (DMSO). In thermogravimetric analysis, the onset of thermal decomposition for diphenyl sulfone occurs at >350 °C, whereas five-membered cyclic sulfones (e.g., tetrahydrothiophene 1,1-dioxide) decompose at <300 °C [1]. In contrast, DMSO begins to decompose slowly at 189 °C, forming a mixture of products including methanethiol and formaldehyde [2]. At 460 °C in aqueous media, diphenyl sulfone exhibits very low reactivity (<2% conversion after 7 min), demonstrating its exceptional thermal resilience under extreme conditions [3].
| Evidence Dimension | Onset of Thermal Decomposition |
|---|---|
| Target Compound Data | Diphenyl sulfone: >350 °C |
| Comparator Or Baseline | Cyclic sulfones: <300 °C; DMSO: 189 °C |
| Quantified Difference | Diphenyl sulfone decomposition onset >50 °C higher than cyclic sulfones; >161 °C higher than DMSO |
| Conditions | Thermogravimetric analysis; aqueous high-temperature chemistry study at 200–460 °C |
Why This Matters
This stability margin enables diphenyl sulfone to serve as a reliable solvent/reaction medium in high-temperature polycondensations (e.g., PEEK synthesis at >300 °C) where DMSO and cyclic sulfones would degrade, ensuring process integrity and polymer quality.
- [1] Weh, R.; de Klerk, A. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy Fuels 2017, 31 (6), 6607–6614. View Source
- [2] Gaylord Chemical Corporation. Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO). 2017. View Source
- [3] Katritzky, A. R.; Barcock, R. A.; Ignatchenko, E. S.; et al. Aqueous High-Temperature Chemistry of Carbo- and Heterocycles. 28.1 Reactions of Aryl Sulfoxides and Sulfones in Sub- and Supercritical Water at 200−460 °C. Energy Fuels 1997, 11 (1), 150–159. View Source
